2,2-difluoropropyl methanesulfonate chemical properties
2,2-difluoropropyl methanesulfonate chemical properties
Strategic Application of 2,2-Difluoropropyl Methanesulfonate in Medicinal Chemistry: Synthesis, Properties, and Alkylation Workflows
Executive Summary
In modern drug development, the strategic incorporation of fluorine atoms is essential for modulating a lead compound's lipophilicity, metabolic stability, and target binding affinity. The 2,2-difluoropropyl moiety is particularly valuable, offering a unique combination of steric bulk and extreme electron-withdrawing capacity. To efficiently install this motif, 2,2-difluoropropyl methanesulfonate (CAS: 1166842-51-8) serves as a premier electrophilic building block[1]. This technical guide details the physicochemical properties, synthesis protocols, and application workflows for this critical reagent, providing actionable insights for synthetic chemists and drug development professionals.
Physicochemical Profile and Mechanistic Rationale
Understanding the physical properties of 2,2-difluoropropyl methanesulfonate is critical for its proper handling and application in synthesis[2].
| Property | Value |
| CAS Number | 1166842-51-8 |
| Molecular Formula | C4H8F2O3S |
| Molecular Weight | 174.17 g/mol |
| SMILES | CC(F)(F)COS(C)(=O)=O |
| Purity Standards | ≥98% (Commercial grade) |
| Storage Conditions | 2-8°C, sealed, dry environment |
Mechanistic Role in Drug Design: The mesylate group acts as an excellent leaving group in bimolecular nucleophilic substitution (SN2) reactions. When reacted with primary/secondary amines or phenols, it permanently transfers the 2,2-difluoropropyl group to the target scaffold. This specific fluorinated group is highly valued in the synthesis of 5-HT2A receptor agonists[3], BACE1 inhibitors[4], and diaminopyrimidyl kinase modulators[5]. The gem-difluoro group lowers the pKa of adjacent basic amines, thereby improving membrane permeability, and blocks cytochrome P450-mediated oxidation at the functionalized carbon.
Synthesis Protocol: Preparation of the Electrophile
While commercially available, 2,2-difluoropropyl methanesulfonate can be synthesized in-house from 2,2-difluoropropan-1-ol[6]. The following protocol is a self-validating system designed to maximize yield while preventing degradation.
Step-by-Step Methodology:
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Preparation & Atmosphere : Purge a dry round-bottom flask with inert gas (N2 or Ar). Add 2,2-difluoropropan-1-ol (1.0 eq, e.g., 15.62 mmol) and dry Dichloromethane (DCM) (10 volumes, e.g., 15 mL)[3].
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Causality: An inert, anhydrous atmosphere is critical because methanesulfonyl chloride (MsCl) rapidly hydrolyzes in the presence of atmospheric moisture, yielding unreactive methanesulfonic acid.
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Base Addition : Add Triethylamine (TEA) (1.5 eq, 23.44 mmol) to the solution and cool the mixture to 0 °C using an ice bath[3].
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Causality: TEA acts as an acid scavenger. By neutralizing the HCl generated during the reaction, it shifts the equilibrium forward and prevents acid-catalyzed degradation of the starting alcohol.
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Electrophile Activation : Dropwise addition of methanesulfonyl chloride (1.2 - 2.0 eq, e.g., 31.24 mmol) over 15 minutes[3].
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Causality: The mesylation reaction is highly exothermic. Dropwise addition at 0 °C prevents runaway thermal reactions and minimizes the formation of alkyl chloride byproducts (where the liberated chloride ion acts as a competing nucleophile).
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Reaction Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 1 to 1.5 hours[5].
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Quench and Workup : Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution. Extract the aqueous layer with DCM (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[5].
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Causality: The mildly acidic NH4Cl wash effectively removes excess TEA and water-soluble salts without hydrolyzing the newly formed, moisture-sensitive sulfonate ester.
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Application Workflow: SN2 Alkylation in Drug Design
The primary application of 2,2-difluoropropyl methanesulfonate is the alkylation of nucleophiles (amines, phenols, or thiols) to build complex pharmaceutical intermediates[4][5].
Step-by-Step Methodology:
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Reagent Assembly : Combine the target nucleophile (1.0 eq) and 2,2-difluoropropyl methanesulfonate (1.2 - 1.5 eq) in a reaction vessel.
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Solvent & Base Selection : Dissolve the mixture in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) or Cesium Carbonate (Cs2CO3) (1.5 - 3.0 eq)[4][5].
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Causality: Polar aprotic solvents solvate the cations from the base while leaving the nucleophilic anion/amine relatively unsolvated and highly reactive. This lowers the activation energy of the SN2 transition state.
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Thermal Activation : Heat the reaction mixture to 60 °C - 100 °C (conventional heating or microwave irradiation) for 1.5 to 6 hours[3][5].
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Causality: The adjacent gem-difluoro group exerts a powerful electron-withdrawing inductive effect (-I effect). This significantly decreases the electron density at the adjacent electrophilic carbon, making it less susceptible to SN2 attack compared to a standard, non-fluorinated alkyl mesylate. Elevated temperatures are strictly required to overcome this high activation energy barrier.
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Isolation : Cool to room temperature, dilute with water, extract with Ethyl Acetate (EtOAc), and purify via preparative HPLC or silica gel chromatography[3][4].
Workflow for the synthesis and application of 2,2-difluoropropyl methanesulfonate.
Analytical Validation
To ensure the trustworthiness of the synthesis and alkylation workflows, rigorous analytical validation is required.
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1H NMR Spectroscopy : In the synthesized mesylate, the -CH2-O-Ms protons will appear strongly deshielded (typically around 4.0 - 4.5 ppm) and will exhibit distinct splitting (a triplet or multiplet) due to 3J coupling with the adjacent fluorine atoms.
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19F NMR Spectroscopy : Critical for confirming the intact -CF2- group. The presence of a distinct signal confirms that the fluorine atoms were not eliminated via E2 elimination—a competing side reaction if the base used during alkylation is too strong and the temperature too high.
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LC-MS : Confirms the successful mass shift in the final alkylated target compound, validating the displacement of the mesylate leaving group[3].
References
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SynQuest Labs | CAS 1166842-51-8 | 6164-3-0X | MDL MFCD30622049 | 2,2-Difluoropropyl methanesulfonate | 1
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ChemScene | 1166842-51-8 | 2,2-Difluoropropyl methanesulfonate | 2
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Google Patents (US20240425503A1) | Fused heterocycles as 5-ht2a receptor agonists | 6
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Google Patents (CA2934061A1) | Substituted diaminopyrimidyl compounds, compositions thereof, and methods of treatment therewith | 5
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Google Patents (WO2015091595A1) | 5-aryl-1-imino-1-oxo-[1,2,4]thiadiazines | 4
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Googleapis (WO2023141225A1) | W O 2023/141225 Al - Onsero Therapeutics Inc. | 3
Sources
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